molecular formula C9H4BrFO3 B2697124 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid CAS No. 2306277-31-4

7-Bromo-6-fluoro-benzofuran-5-carboxylic acid

Cat. No.: B2697124
CAS No.: 2306277-31-4
M. Wt: 259.03
InChI Key: IDBAGRYHUWPTEW-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This process can be achieved through one-pot etherification and dehydrative cyclization. Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

7-Bromo-6-fluoro-benzofuran-5-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

  • 6-Bromo-5-fluoro-benzofuran-4-carboxylic acid
  • 7-Chloro-6-fluoro-benzofuran-5-carboxylic acid
  • 7-Bromo-6-chloro-benzofuran-5-carboxylic acid

Comparison: 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

7-bromo-6-fluoro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO3/c10-6-7(11)5(9(12)13)3-4-1-2-14-8(4)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBAGRYHUWPTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C(=C(C=C21)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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